molecular formula C18H18Cl2FN3O3S B2572688 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1031605-76-1

2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B2572688
CAS RN: 1031605-76-1
M. Wt: 446.32
InChI Key: QFAMPBKPMOACKJ-UHFFFAOYSA-N
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Description

2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18Cl2FN3O3S and its molecular weight is 446.32. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

The research on similar compounds, such as sulfonamide derivatives, has shown potential in anticancer activity. For instance, some newly synthesized compounds exhibited potent anticancer activity against breast and colon cancer cell lines (Ghorab et al., 2015). Additionally, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and confirmed for anticancer activity through in silico modeling, targeting the VEGFr receptor (Sharma et al., 2018).

Antimicrobial Properties

Compounds structurally similar to 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide have shown antimicrobial properties. For instance, sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide exhibited antimicrobial activity against various bacteria and fungi (Badiger et al., 2013).

Photovoltaic Efficiency Modeling

Some bioactive benzothiazolinone acetamide analogs have been studied for their potential use in photovoltaic efficiency modeling. These compounds showed promising light harvesting efficiency and good free energy of electron injection, making them suitable for use in photovoltaic cells (Mary et al., 2020).

Local Anesthetic Activity

2-Aminothiazole/thiadiazole analogues of lidocaine, which are structurally related, have been synthesized and screened for local anesthetic activity. This suggests a potential application of similar acetamide compounds in local anesthesia (Badiger et al., 2012).

Metabolic Stability Improvement

Research focused on phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) dual inhibitors, structurally related to the specified compound, aimed at improving metabolic stability. This involved examining various heterocyclic analogues as alternatives to the benzothiazole ring (Stec et al., 2011).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2FN3O3S/c19-15-5-2-1-4-13(15)11-23-8-3-9-24(28(23,26)27)12-18(25)22-14-6-7-17(21)16(20)10-14/h1-2,4-7,10H,3,8-9,11-12H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAMPBKPMOACKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N(C1)CC(=O)NC2=CC(=C(C=C2)F)Cl)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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